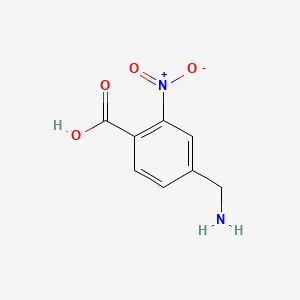

4-Carboxy-3-nitrobenzylamine

Description

Properties

IUPAC Name |

4-(aminomethyl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,4,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUXOWSYHOCERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666462 | |

| Record name | 4-(Aminomethyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100466-28-2 | |

| Record name | 4-(Aminomethyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Carboxy-3-nitrobenzylamine" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Carboxy-3-nitrobenzylamine

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of 4-Carboxy-3-nitrobenzylamine

4-Carboxy-3-nitrobenzylamine, also identified by its IUPAC name 4-(aminomethyl)-2-nitrobenzoic acid, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a benzoic acid moiety ortho- to a nitro group and para- to a benzylamine, presents a versatile scaffold for the synthesis of complex heterocyclic systems and as a linker in targeted drug conjugates. The successful and efficient synthesis of this molecule is paramount for its application in research and development. This guide provides a comprehensive overview of a robust synthetic pathway, grounded in established chemical principles and supported by validated experimental protocols.

Section 1: Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of 4-Carboxy-3-nitrobenzylamine (Target Molecule 4 ) necessitates a multi-step approach that carefully manages the reactivity of the three key functional groups: the carboxylic acid, the nitro group, and the nascent benzylamine. A logical retrosynthetic disconnection leads us to identify 4-methyl-3-nitrobenzoic acid (1 ) as an ideal and commercially available starting material.[2][3]

The chosen forward synthesis strategy hinges on the sequential transformation of the methyl group into a benzylamine, while temporarily protecting the carboxylic acid to prevent unwanted side reactions. This pathway is advantageous due to the predictable nature of each transformation and the relative stability of the intermediates.

The proposed synthetic pathway is as follows:

-

Protection : The carboxylic acid of 4-methyl-3-nitrobenzoic acid (1 ) is first protected as a methyl ester (2 ). This is crucial to prevent its interference in the subsequent free-radical bromination step.

-

Functionalization : The methyl group of the protected intermediate (2 ) is converted to a bromomethyl group via free-radical bromination, yielding the benzyl bromide derivative (3 ).

-

Amination and Deprotection : The benzyl bromide (3 ) is then converted to the target benzylamine, followed by hydrolysis of the methyl ester to yield the final product, 4-Carboxy-3-nitrobenzylamine (4 ).

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis pathway from the starting material to the final product.

Caption: A three-step synthesis of 4-Carboxy-3-nitrobenzylamine.

Section 2: Detailed Experimental Protocols

The following protocols are derived from established procedures for analogous transformations and are presented with the necessary detail for replication in a laboratory setting.

Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid

Objective: To protect the carboxylic acid functional group as a methyl ester to prevent its reaction in subsequent steps. The Fischer esterification method is employed due to its simplicity and effectiveness.

Protocol:

-

To a solution of 4-methyl-3-nitrobenzoic acid (1 ) (10 g, 55 mmol) in 100 mL of methanol, slowly add concentrated sulfuric acid (2 mL) dropwise.[4]

-

Heat the resulting mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and reduce the volume to approximately 10 mL under vacuum.

-

Dilute the concentrated solution with 100 mL of water and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-methyl-3-nitrobenzoate (2 ) as a pale yellow solid.[4]

Step 2: Benzylic Bromination of Methyl 4-methyl-3-nitrobenzoate

Objective: To selectively functionalize the benzylic methyl group via a free-radical chain reaction using N-bromosuccinimide (NBS).

Protocol:

-

In a round-bottom flask fitted with a reflux condenser, dissolve Methyl 4-methyl-3-nitrobenzoate (2 ) (assuming a quantitative yield from the previous step, ~55 mmol) in 150 mL of carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (10.8 g, 60.5 mmol, 1.1 equivalents) and a catalytic amount of benzoyl peroxide or azobisisobutyronitrile (AIBN) to the solution.

-

Heat the mixture to reflux. The reaction is typically initiated by a photolamp and proceeds for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Methyl 4-(bromomethyl)-2-nitrobenzoate (3 ). This intermediate is often used in the next step without further purification.

Step 3: Synthesis of 4-Carboxy-3-nitrobenzylamine via Azide Intermediate and Staudinger Reduction, followed by Hydrolysis

Objective: A two-part final step involving the conversion of the benzyl bromide to a benzylamine, followed by the deprotection of the carboxylic acid. The use of sodium azide followed by a Staudinger reduction is a mild and effective method for this transformation.

Protocol:

-

Azide Formation: Dissolve the crude Methyl 4-(bromomethyl)-2-nitrobenzoate (3 ) in dimethylformamide (DMF). Add sodium azide (NaN₃) (1.1 equivalents) and stir the mixture at room temperature for 2-3 hours.

-

Staudinger Reduction: To the reaction mixture, add triphenylphosphine (PPh₃) (1.1 equivalents) followed by the slow addition of water. Stir the reaction overnight at room temperature. This will reduce the azide to the amine.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Hydrolysis (Deprotection): To the crude amine intermediate, add a 2M aqueous solution of sodium hydroxide and heat to reflux for 2-4 hours to hydrolyze the ester.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 3-4.

-

The final product, 4-Carboxy-3-nitrobenzylamine (4 ), will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Section 3: Data Summary and Characterization

The successful synthesis of 4-Carboxy-3-nitrobenzylamine relies on careful control of reaction conditions and purification at each step. The following table summarizes key data for the compounds involved in this synthetic pathway.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Methyl-3-nitrobenzoic acid (1) | Cc1ccc(C(=O)O)cc1[O-] | C₈H₇NO₄ | 181.15 | Solid, m.p. 187-190 °C. |

| Methyl 4-methyl-3-nitrobenzoate (2) | Cc1ccc(C(=O)OC)cc1[O-] | C₉H₉NO₄ | 195.17 | Pale yellow solid. |

| Methyl 4-(bromomethyl)-2-nitrobenzoate (3) | BrCc1ccc(C(=O)OC)c(c1)[O-] | C₉H₈BrNO₄ | 290.07 | Lability; often used crude. |

| 4-Carboxy-3-nitrobenzylamine (4) | NCC1=CC(=C(C=C1)C(=O)O)[O-] | C₈H₈N₂O₄ | 196.16 | Solid, purity typically ≥98.0%.[5] |

Section 4: Concluding Remarks and Safety Considerations

The synthetic pathway detailed herein provides a reliable and scalable method for the production of 4-Carboxy-3-nitrobenzylamine. Researchers and drug development professionals can adapt these protocols to meet their specific needs.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

-

Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and use non-metal spatulas.

-

N-bromosuccinimide is a lachrymator and irritant.

-

Strong acids and bases (H₂SO₄, HCl, NaOH) are corrosive and should be handled with care.

This guide is intended to provide a framework for the synthesis of 4-Carboxy-3-nitrobenzylamine. It is the responsibility of the user to ensure that all safety precautions are followed and that the reactions are carried out in an appropriate and safe manner.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-13). Understanding the Properties of 4-Carboxy-3-Nitrobenzylamine for Optimal Synthesis.

- ChemBK. 4-CARBOXY-3-NITROBENZYLAMINE.

- PubChem. 4-Methyl-3-nitrobenzoic acid.

- ChemicalBook. 4-Methyl-3-nitrobenzoic acid | 96-98-0.

- Sigma-Aldrich. 4-Methyl-3-nitrobenzoic acid 99 96-98-0.

- Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.

Sources

An In-Depth Technical Guide to 4-Carboxy-3-nitrobenzylamine: A Versatile Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Carboxy-3-nitrobenzylamine, also known as 4-(aminomethyl)-2-nitrobenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, molecular structure, synthesis, physicochemical properties, and applications, particularly as a pivotal intermediate in the synthesis of pharmacologically active compounds. This guide includes detailed experimental protocols, data analysis, and visualizations to facilitate its practical application in a laboratory setting.

Introduction and Chemical Identity

4-Carboxy-3-nitrobenzylamine is a substituted benzoic acid derivative characterized by the presence of an aminomethyl group and a nitro group on the aromatic ring. Its unique trifunctional nature—possessing a carboxylic acid, a primary amine, and a nitro group—renders it a highly versatile building block in organic synthesis. The strategic positioning of these functional groups allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic scaffolds with potential therapeutic applications.

CAS Number: 100466-28-2

Molecular Formula: C₈H₈N₂O₄

Molecular Weight: 196.16 g/mol

The structural arrangement of 4-Carboxy-3-nitrobenzylamine, with an ortho-nitro group relative to the aminomethyl substituent and a para-carboxy group, influences its reactivity and makes it an ideal starting material for the construction of fused-ring systems.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Carboxy-3-nitrobenzylamine is depicted below. The presence of both an acidic (carboxylic acid) and a basic (amine) functional group suggests amphoteric properties. The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, while the aminomethyl group can be readily functionalized.

"C1" -- "C2" [len=1.5]; "C2" -- "C3" [len=1.5]; "C3" -- "C4" [len=1.5]; "C4" -- "C5" [len=1.5]; "C5" -- "C6" [len=1.5]; "C6" -- "C1" [len=1.5]; "C1" -- "C7" [len=1.5]; "C7" -- "O1" [style=dashed]; "C7" -- "O2"; "C4" -- "C8" [len=1.5]; "C8" -- "N1"; "C2" -- "N2" [len=1.5]; "N2" -- "O3" [style=dashed]; "N2" -- "O4"; "C3" -- "H1"; "C5" -- "H2"; "C6" -- "H3"; }

Caption: Molecular structure of 4-Carboxy-3-nitrobenzylamine.A summary of its key physicochemical properties is provided in the table below for quick reference.

| Property | Value | Reference |

| Appearance | Predicted: Pale yellow to brown solid | [1] |

| Density | Predicted: 1.466 g/cm³ | [2] |

| Boiling Point | Predicted: 417.2 °C | [2] |

| Purity | Typically ≥98.0% | [1] |

| Solubility | Soluble in DMF and dichloromethane; Insoluble in water | [3] |

Synthesis of 4-Carboxy-3-nitrobenzylamine

The synthesis of 4-Carboxy-3-nitrobenzylamine can be approached through a multi-step pathway starting from commercially available precursors. A plausible and efficient synthetic route involves the nitration of 4-methylbenzoic acid, followed by benzylic bromination, and subsequent displacement of the bromide with an amino group. This approach provides good control over the regiochemistry and functional group transformations.

"start" [label="4-Methylbenzoic Acid", shape=ellipse, fillcolor="#FBBC05"]; "step1" [label="Nitration\n(HNO₃, H₂SO₄)"]; "intermediate1" [label="4-Methyl-3-nitrobenzoic Acid"]; "step2" [label="Benzylic Bromination\n(NBS, AIBN)"]; "intermediate2" [label="4-(Bromomethyl)-3-nitrobenzoic Acid"]; "step3" [label="Amination\n(NH₃ or equivalent)"]; "product" [label="4-Carboxy-3-nitrobenzylamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"start" -> "step1" [label="Step 1"]; "step1" -> "intermediate1"; "intermediate1" -> "step2" [label="Step 2"]; "step2" -> "intermediate2"; "intermediate2" -> "step3" [label="Step 3"]; "step3" -> "product"; }

Caption: Proposed synthetic workflow for 4-Carboxy-3-nitrobenzylamine.Detailed Experimental Protocol

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid

This step involves the electrophilic nitration of 4-methylbenzoic acid. The methyl group is an ortho-, para-director; however, steric hindrance from the carboxylic acid group can influence the regioselectivity, favoring nitration at the 3-position.

-

Materials: 4-methylbenzoic acid, concentrated sulfuric acid (98%), concentrated nitric acid (70%), ice, deionized water.

-

Procedure:

-

In a round-bottom flask cooled in an ice-salt bath, slowly add 4-methylbenzoic acid to concentrated sulfuric acid with stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled flask.

-

Add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid, maintaining the temperature between 0-10°C.

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes at the same temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.

-

Step 2: Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid

This step involves a free-radical bromination of the benzylic methyl group of 4-methyl-3-nitrobenzoic acid using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3]

-

Materials: 4-methyl-3-nitrobenzoic acid, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (or a suitable alternative solvent), sodium bicarbonate solution.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-nitrobenzoic acid in carbon tetrachloride.

-

Add NBS and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization.

-

Step 3: Synthesis of 4-Carboxy-3-nitrobenzylamine

The final step involves the nucleophilic substitution of the benzylic bromide with an amine source. This can be achieved using ammonia or a protected form of ammonia followed by deprotection.

-

Materials: 4-(bromomethyl)-3-nitrobenzoic acid, aqueous ammonia (25%), a suitable solvent like dioxane or THF.

-

Procedure:

-

Dissolve 4-(bromomethyl)-3-nitrobenzoic acid in the chosen solvent in a pressure-resistant vessel.

-

Add an excess of aqueous ammonia to the solution.

-

Seal the vessel and heat the reaction mixture at a temperature of 60-80°C for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the aminomethyl group, and the amine protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The methylene protons should appear as a singlet, and the amine protons as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (with those attached to the nitro and carboxyl groups being downfield), and the methylene carbon of the aminomethyl group.[4][5]

Infrared (IR) Spectroscopy

The FTIR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule.[6][7][8][9]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| 1700-1680 | C=O Stretch | Carboxylic Acid |

| 1620-1580 | N-H Bend | Primary Amine |

| 1550-1500 & 1370-1300 | N-O Asymmetric & Symmetric Stretch | Nitro Group |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of functional groups like -COOH, -NO₂, and -CH₂NH₂.[10]

Applications in Drug Discovery and Development

4-Carboxy-3-nitrobenzylamine is a valuable building block in medicinal chemistry, primarily due to its utility in the synthesis of heterocyclic compounds, most notably quinazolinones.[2][11][12][13][14] Quinazolinone and its derivatives are a class of compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][11][12][13][14]

The presence of the ortho-amino and carboxylic acid functionalities in derivatives of 4-Carboxy-3-nitrobenzylamine (after reduction of the nitro group) allows for cyclization reactions to form the quinazolinone scaffold.

"start" [label="4-Carboxy-3-nitrobenzylamine", shape=ellipse, fillcolor="#FBBC05"]; "step1" [label="Reduction of Nitro Group\n(e.g., H₂, Pd/C)"]; "intermediate1" [label="3-Amino-4-carboxybenzylamine"]; "step2" [label="Cyclization with an\nElectrophilic C1 source\n(e.g., an orthoester or acyl chloride)"]; "product" [label="Quinazolinone Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"start" -> "step1"; "step1" -> "intermediate1"; "intermediate1" -> "step2"; "step2" -> "product"; }

Caption: General scheme for the synthesis of quinazolinone derivatives from 4-Carboxy-3-nitrobenzylamine.The diverse biological activities of quinazolinone derivatives make 4-Carboxy-3-nitrobenzylamine an attractive starting material for the development of new therapeutic agents. By varying the substituent introduced during the cyclization step and by further functionalization of the quinazolinone core, libraries of compounds can be synthesized and screened for desired biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Carboxy-3-nitrobenzylamine and its precursors. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.

-

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion

4-Carboxy-3-nitrobenzylamine is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for the construction of complex molecular architectures, most notably the pharmacologically relevant quinazolinone scaffold. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, predicted spectroscopic data, and its potential applications in drug discovery. Researchers and scientists can leverage this information to facilitate the use of 4-Carboxy-3-nitrobenzylamine in their synthetic endeavors to develop novel therapeutic agents.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- Wiley-VCH. (2007).

- Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic

- ChemBK. (2024, April 9). 4-CARBOXY-3-NITROBENZYLAMINE.

- Synthesis and biological activity of some novel quinazolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Guidechem. (2024, January 17). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?

- Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. (n.d.). JOCPR.

- Recent advances in 4(3H)-quinazolinone syntheses. (n.d.). RSC Publishing.

- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide to 4-(Bromomethyl)

- Supporting Inform

- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)

- Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI.

- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). (n.d.).

- Benchchem. (n.d.).

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019, December 19). PubMed.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- Pharmacological applications of azomethine derivatives in the therapy of different diseases. (2025, August 25).

- 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526. (n.d.). PubChem.

- FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... (n.d.).

- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.).

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... (n.d.).

- Benchchem. (n.d.). A Comparative Guide to FTIR and Mass Spectrometry Analysis of 4-ethoxycarbonyl-4'-nitrobenzophenone.

- FT-IR Spectroscopic Study of M(Benzoic Acid). (n.d.).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. jocpr.com [jocpr.com]

- 14. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Solubility of 4-Carboxy-3-nitrobenzylamine in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Carboxy-3-nitrobenzylamine (C₈H₈N₂O₄), a key intermediate in various synthetic pathways. Recognizing the current gap in publicly available quantitative solubility data, this document shifts from a simple data repository to a proactive, instructional framework. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical prediction, practical experimental design, and data interpretation. By elucidating the molecular attributes that govern the solubility of this compound and providing a robust, self-validating experimental protocol, this guide empowers researchers to generate reliable and reproducible solubility data, a critical parameter for reaction optimization, formulation development, and toxicological studies.

Introduction: The Significance of Solubility in a Research Context

4-Carboxy-3-nitrobenzylamine, also known as 4-(aminomethyl)-2-nitrobenzoic acid, is a bifunctional organic molecule featuring both an acidic carboxylic acid group and a basic benzylamine moiety, in addition to a strongly electron-withdrawing nitro group. This unique combination of functional groups dictates its chemical reactivity and, pivotally, its solubility profile across a range of solvent polarities. Understanding and quantifying this solubility is not a trivial pursuit; it is a cornerstone for the successful application of this intermediate in organic synthesis and pharmaceutical development.[1] Inaccurate or unknown solubility can lead to failed reactions, impure products, and significant delays in research timelines.

This guide will first delve into a theoretical assessment of 4-Carboxy-3-nitrobenzylamine's solubility based on its structural features. Subsequently, a detailed, step-by-step experimental protocol for the quantitative determination of its solubility in a variety of common laboratory solvents will be presented. The causality behind each experimental choice will be thoroughly explained, ensuring that the protocol is not just a set of instructions, but a self-validating system for generating high-quality data.

Theoretical Solubility Profile of 4-Carboxy-3-nitrobenzylamine

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 4-Carboxy-3-nitrobenzylamine, its solubility is expected to be complex due to the presence of polar, nonpolar, acidic, and basic functionalities.

Molecular Structure and Functional Group Analysis:

-

Carboxylic Acid (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It is acidic, with an estimated pKa similar to that of nitrobenzoic acids (pKa for 4-nitrobenzoic acid is approximately 3.4).[3][4] This suggests that in basic solutions, the carboxylic acid will deprotonate to form a highly polar carboxylate anion, significantly increasing its aqueous solubility.

-

Benzylamine (-CH₂NH₂): The primary amine group is basic and also a hydrogen bond donor and acceptor. Its basicity will be influenced by the electron-withdrawing nitro group on the aromatic ring.

-

Nitro Group (-NO₂): This is a strongly polar and electron-withdrawing group, contributing to the molecule's overall polarity.

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character to the molecule.

Predicted Solubility in Common Lab Solvents:

Based on this structural analysis, a qualitative prediction of solubility can be made:

-

Water: Due to the presence of both acidic and basic groups, 4-Carboxy-3-nitrobenzylamine is expected to exhibit zwitterionic character and have some, albeit limited, solubility in neutral water.[2] Its solubility in aqueous solutions will be highly pH-dependent. In acidic solutions (pH < 2), the amine group will be protonated, while the carboxylic acid will be in its neutral form, likely leading to moderate solubility. In basic solutions (pH > 10), the carboxylic acid will be deprotonated, and the amine will be neutral, which should also enhance solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and amine groups, suggesting good solubility.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The high polarity of these solvents should facilitate the dissolution of the polar nitro and carboxylic acid groups. DMSO, in particular, is an excellent solvent for many organic compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring may allow for some interaction, but the highly polar functional groups are likely to dominate, leading to poor solubility in these solvents.

-

Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Solubility in these solvents is expected to be intermediate and will depend on the balance between the polar and nonpolar characteristics of the molecule.

Experimental Determination of Thermodynamic Solubility

The following section outlines a robust, "gold standard" shake-flask method for the accurate determination of the thermodynamic solubility of 4-Carboxy-3-nitrobenzylamine.[5] This method is designed to ensure that a true equilibrium between the dissolved and undissolved solute is achieved, providing reliable and reproducible data.

Materials and Equipment

-

4-Carboxy-3-nitrobenzylamine (purity ≥98%)

-

Selected solvents (e.g., Water (deionized), Ethanol, Methanol, DMSO, DMF, Acetone, Ethyl Acetate, Toluene, Dichloromethane) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (readable to 0.1 mg)

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the selected solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Experimental Workflow Diagram

Sources

A Spectroscopic Guide to 4-Carboxy-3-nitrobenzylamine: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Carboxy-3-nitrobenzylamine (CAS No: 100466-28-2), a key organic intermediate.[1] As direct experimental spectra for this specific compound are not widely published, this document leverages high-fidelity spectral prediction engines to present a comprehensive characterization. This approach, validated by comparison with structurally similar compounds, offers a robust framework for researchers, scientists, and drug development professionals to understand and verify the molecular identity of this compound.

Introduction to 4-Carboxy-3-nitrobenzylamine

4-Carboxy-3-nitrobenzylamine, with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol , is a substituted aromatic compound featuring a carboxylic acid, a nitro group, and a benzylamine moiety.[2][3] The precise arrangement of these functional groups on the benzene ring dictates its chemical reactivity and physical properties, making unambiguous structural confirmation paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed information about the molecular framework, functional groups, and connectivity.

This guide will systematically dissect the predicted ¹H NMR, ¹³C NMR, IR, and MS data to build a complete structural picture of 4-Carboxy-3-nitrobenzylamine.

Caption: Molecular structure of 4-Carboxy-3-nitrobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide valuable insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 4-Carboxy-3-nitrobenzylamine in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methylene protons of the benzylamine group, and the amine protons. The acidic proton of the carboxylic acid may be observable as a broad singlet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Carboxy-3-nitrobenzylamine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | ~8.5 | d | 1H |

| H-5 | ~8.2 | dd | 1H |

| H-6 | ~7.8 | d | 1H |

| -CH₂- | ~4.0 | s | 2H |

| -NH₂ | ~8.3 (broad) | s | 2H |

| -COOH | ~13.5 (broad) | s | 1H |

Interpretation:

-

The aromatic region is expected to display an AX₂ spin system. The proton at position 2 (H-2), being ortho to the electron-withdrawing nitro group, is predicted to be the most deshielded.

-

The proton at position 5 (H-5) is anticipated to show coupling to both H-2 and H-6.

-

The methylene protons (-CH₂-) are expected to appear as a singlet, indicating no adjacent protons.

-

The amine (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and will likely appear as broad singlets. Their chemical shifts can vary significantly with solvent and temperature.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will reflect the different chemical environments of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Carboxy-3-nitrobenzylamine

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~167 |

| C-4 | ~148 |

| C-3 | ~140 |

| C-1 | ~135 |

| C-5 | ~130 |

| C-2 | ~125 |

| C-6 | ~122 |

| -CH₂- | ~45 |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field.

-

The aromatic carbons attached to the nitro (C-3) and amino (C-4) groups will have their chemical shifts significantly influenced by the electronic effects of these substituents.

-

The methylene carbon (-CH₂-) is expected in the aliphatic region of the spectrum.

Caption: Predicted ¹H-¹³C direct correlations for 4-Carboxy-3-nitrobenzylamine.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-Carboxy-3-nitrobenzylamine will exhibit characteristic absorption bands for the carboxylic acid, nitro, and amine groups.

Table 3: Predicted IR Absorption Bands for 4-Carboxy-3-nitrobenzylamine

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3250 (m) | N-H | N-H stretch |

| 3300-2500 (broad) | O-H | O-H stretch (carboxylic acid) |

| 1760-1690 (s) | C=O | C=O stretch (carboxylic acid) |

| 1550-1475 (s) | N-O | Asymmetric stretch (nitro) |

| 1360-1290 (m) | N-O | Symmetric stretch (nitro) |

| 1600-1450 (m) | C=C | Aromatic C=C stretch |

| 1320-1000 (s) | C-O | C-O stretch |

Interpretation:

-

A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch of a carboxylic acid, due to hydrogen bonding.

-

The strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.

-

Two strong absorptions, one asymmetric around 1550-1475 cm⁻¹ and one symmetric around 1360-1290 cm⁻¹, are definitive for the nitro (NO₂) group.

-

The N-H stretching vibrations of the primary amine are expected in the 3400-3250 cm⁻¹ region. These may be partially obscured by the broad O-H band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Predicted Key Mass Spectrometry Fragments for 4-Carboxy-3-nitrobenzylamine

| m/z | Proposed Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 179 | [M-OH]⁺ |

| 151 | [M-COOH]⁺ |

| 150 | [M-NO₂]⁺ |

| 105 | [M-COOH-NO₂]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at an m/z of 196, corresponding to the molecular weight of the compound.

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 179.

-

Decarboxylation (loss of -COOH) is a common fragmentation pathway for carboxylic acids, leading to a peak at m/z 151.

-

Loss of the nitro group (-NO₂) would give rise to a fragment at m/z 150.

-

Subsequent loss of both the carboxylic and nitro groups would result in a fragment at m/z 105.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Carboxy-3-nitrobenzylamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The combination of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating spectroscopic profile for 4-Carboxy-3-nitrobenzylamine. The detailed interpretation of these spectra confirms the presence of all key functional groups and their connectivity, offering a high degree of confidence in the structural assignment. This guide serves as a valuable resource for the identification and characterization of this important chemical intermediate in a research and development setting.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 13). Understanding the Properties of 4-Carboxy-3-Nitrobenzylamine for Optimal Synthesis.

- Pharmaffiliates. 4-CARBOXY-3-NITROBENZYLAMINE.

- ChemBK. 4-CARBOXY-3-NITROBENZYLAMINE.

- PubChem. 4-Nitrobenzylamine.

- Chemsrc. 4-CARBOXY-3-NITROBENZYLAMINE.

-

NMRium. Predict NMR spectra. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS Home. Retrieved from [Link]

-

CFM-ID. CFM-ID 3.0. Retrieved from [Link]

Sources

The Nitrobenzylamine Scaffold: A Technical Guide to Research Applications

Introduction: The Versatile Chemistry of Substituted Nitrobenzylamines

Substituted nitrobenzylamines represent a cornerstone class of molecules in modern chemical and biological research. Their utility stems from a unique combination of a photoreactive nitrobenzyl core and a versatile amine functional group. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of the molecule's electronic and steric properties, leading to a broad spectrum of applications.[1] This guide provides an in-depth exploration of the synthesis, photochemical properties, and diverse research applications of these compounds, offering both foundational knowledge and practical protocols for researchers, scientists, and drug development professionals. We will delve into their most prominent role as photolabile protecting groups (PPGs), their utility as building blocks in organic synthesis, and their emerging potential in pharmacology.

Core Application: Photolabile Protecting Groups for Spatiotemporal Control

The most established and widespread application of substituted nitrobenzylamines is in the field of "caged" compounds, where they function as photolabile protecting groups (PPGs).[2][3] This technology allows for the temporary inactivation of a bioactive molecule, which can then be released with high spatial and temporal precision upon irradiation with light. The ortho-nitrobenzyl (oNB) group is the most common scaffold used for this purpose.[1][3]

Mechanism of Photocleavage: An In-Depth Look

The light-induced cleavage of the o-nitrobenzyl group is a well-studied process that proceeds through a Norrish Type II-like mechanism. The key steps are as follows:

-

Photoexcitation: Upon absorption of a photon (typically in the UV-A range, 300-365 nm), the nitro group is excited to a diradical triplet state.[3]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[3]

-

Rearrangement and Release: This intermediate undergoes a series of rearrangements, culminating in the cleavage of the benzylic carbon-heteroatom bond and the release of the protected molecule (e.g., an amine, carboxylate, or phosphate). The process also generates a nitrosobenzaldehyde byproduct.[4]

Diagram: Photocleavage Mechanism of an o-Nitrobenzyl Protecting Group

Caption: The photocleavage pathway of an o-nitrobenzyl caged compound.

Structure-Activity Relationship: Tuning Photophysical Properties

The efficiency and wavelength sensitivity of the photocleavage process can be modulated by introducing substituents on the aromatic ring. This allows for the rational design of PPGs tailored to specific experimental needs.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) groups, particularly at the 4 and 5 positions (as in the 4,5-dimethoxy-2-nitrobenzyl, DMNB, group), cause a bathochromic (red) shift in the absorption maximum. This allows for the use of longer, less phototoxic wavelengths for uncaging. However, this red-shift often comes at the cost of a lower quantum yield.[5]

-

Electron-Withdrawing Groups (EWGs): Additional nitro groups, as seen in the 2,6-dinitrobenzyl scaffold, can increase the quantum yield of the photorelease.[3]

-

Benzylic Substitution: Introducing a methyl group at the benzylic carbon (the α-carbon) can also increase the quantum yield.[3]

Quantitative Data for Common o-Nitrobenzyl PPGs

| Protecting Group | Typical λmax (nm) | Quantum Yield (Φu) | Key Features |

| o-Nitrobenzyl (oNB) | 260-350 | 0.01-0.3 | The foundational PPG; requires UV light.[1] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~355 | ~0.05 | Red-shifted absorption, suitable for less damaging wavelengths. |

| 2,6-Dinitrobenzyl | 365 | ~0.12 (for carbonates) | Higher quantum yield than oNB.[3] |

| 1-(2-Nitrophenyl)ethyl (NPE) | Not specified | 0.49-0.63 | Higher quantum yield due to α-methylation. |

Note: Quantum yields are highly dependent on the leaving group, solvent, and other experimental conditions.

Experimental Protocols: A Practical Guide to Caging and Uncaging

Protocol 1: Synthesis of an o-Nitrobenzyl-Protected Amine (Caging)

This protocol describes a general method for the protection of a primary or secondary amine using 2-nitrobenzyl bromide.

Materials:

-

Primary or secondary amine

-

2-Nitrobenzyl bromide

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine (1.0 eq) in ACN or DMF.

-

Add a base such as K₂CO₃ (2.0 eq) or TEA (1.5 eq) to the solution.

-

Add 2-nitrobenzyl bromide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off any solids and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the desired o-nitrobenzyl-protected amine.

Diagram: General Workflow for Caging an Amine

Caption: A streamlined workflow for the synthesis of a caged amine.

Protocol 2: Photolytic Deprotection of a Caged Compound (Uncaging)

This protocol provides a general procedure for the light-induced release of a molecule from its o-nitrobenzyl cage.

Materials:

-

o-Nitrobenzyl-protected compound

-

Appropriate solvent (e.g., buffered aqueous solution, methanol)

-

Photolysis setup (e.g., mercury lamp with appropriate filters, UV LED array)

-

Quartz cuvette or reaction vessel

Procedure:

-

Prepare a solution of the caged compound in the desired solvent. The concentration should be optimized to ensure sufficient light penetration.

-

Transfer the solution to a quartz reaction vessel.

-

Irradiate the solution with a light source at the appropriate wavelength (typically 350-365 nm for standard oNB groups). The irradiation time will depend on the quantum yield of the PPG, the light intensity, and the concentration of the caged compound.[4]

-

Monitor the progress of the uncaging reaction using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy, by observing the disappearance of the starting material and the appearance of the released product.[4]

-

Once the photolysis is complete, the solution containing the released bioactive molecule can be used directly for biological assays or further processed to isolate the product.

Causality Behind Experimental Choices:

-

Solvent: The choice of solvent is critical as it can influence the quantum yield and the stability of the reactants and products. For biological experiments, aqueous buffers are typically used.

-

Wavelength: The irradiation wavelength should be chosen to maximize the absorption by the PPG while minimizing potential photodamage to the biological system or the released molecule.[3]

-

Light Source: A mercury lamp with band-pass filters or a high-power LED provides a cost-effective and efficient light source for many uncaging experiments. For applications requiring high spatial resolution, a laser coupled to a microscope is often employed.[6]

Applications in Organic Synthesis

Beyond their role as protecting groups, substituted nitrobenzylamines are valuable synthetic intermediates. The nitro group can be readily reduced to an amine, which can then participate in a wide range of chemical transformations, including amide bond formation, reductive amination, and the synthesis of heterocyclic compounds.

Synthesis of Pharmacologically Active Benzamides

A notable example is the synthesis of substituted nitrobenzamides, which have shown promise as enzyme inhibitors. For instance, 4-iodo-3-nitrobenzamide has been investigated as a PARP inhibitor. Its synthesis can be achieved from 4-iodo-3-nitrobenzoic acid.[7][8]

Synthetic Scheme for 4-iodo-3-nitrobenzamide:

-

Esterification: 4-iodo-3-nitrobenzoic acid is converted to its methyl ester, for example, by reacting it with trimethyl orthoacetate.[8]

-

Amidation: The resulting methyl ester is then treated with ammonia in a suitable solvent like methanol to yield 4-iodo-3-nitrobenzamide.[7][8]

Pharmacological and Drug Discovery Applications

The nitroaromatic scaffold is present in a number of approved drugs and is a key area of research in medicinal chemistry. The biological activity of these compounds is often linked to the bioreduction of the nitro group within target cells or microorganisms, which can lead to the formation of reactive intermediates that exert a therapeutic effect.[9]

Enzyme Inhibition

Substituted nitrobenzylamine derivatives have been explored as inhibitors for various enzymes. Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity, and they are a major class of therapeutic drugs.[10][11]

-

Xanthine Oxidase (XO) Inhibitors: A series of 4-(isopentyloxy)-3-nitrobenzamide derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid. These compounds show promise for the treatment of hyperuricemia and gout.

-

Catalase Inhibitors: Nitro and nitroso compounds have been shown to inhibit catalase, an important antioxidant enzyme. This inhibition is thought to occur via nitrosation of the enzyme.[12]

Diagram: Competitive Enzyme Inhibition

Caption: Competitive inhibition of an enzyme by a nitrobenzylamine derivative.

Antimicrobial and Anticancer Activity

-

Antimicrobial Agents: Various N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides have been synthesized and shown to possess a broad spectrum of antibacterial and antifungal activities.

-

Anticancer Agents: Novel 4-substituted-3-nitrobenzamide derivatives have demonstrated potent anti-tumor activity against various cancer cell lines in vitro.

Conclusion and Future Outlook

Substituted nitrobenzylamines are a remarkably versatile class of compounds with a rich history and a bright future in research and development. Their application as photolabile protecting groups is well-established and continues to be refined with the development of new derivatives with improved photophysical properties. Furthermore, their utility as synthetic building blocks and their diverse pharmacological activities, ranging from enzyme inhibition to antimicrobial and anticancer effects, ensure that they will remain a focus of investigation for years to come. As our understanding of the intricate mechanisms of action of these compounds deepens, so too will our ability to design and synthesize novel substituted nitrobenzylamines with tailored properties for a wide array of scientific applications.

References

- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.

- Olson, J. P., et al. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits, 7, 11.

- Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 179(1), 31-41.

- Monteiro, D. C. F., et al. (2021). Using photocaging for fast time-resolved structural biology studies. IUCrJ, 8(Pt 5), 706-720.

- Abreu, P. A., et al. (2023).

- Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode Techniques (pp. 389-406). Humana Press.

- Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(19), 5048-5057.

- Otsu, K., et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters, 25(19), 3435–3439.

- Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Request PDF.

- Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575-1579.

- Willner, I., & Willner, B. (2023).

- Givens, R. S., et al. (2012). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. ACS Chemical Biology, 7(12), 1967-1978.

- Vanin, A. F., et al. (1998). Mechanism of inhibition of catalase by nitro and nitroso compounds. Biochemistry. Biokhimiia, 63(7), 819-826.

- Rich, D. H., & Gurwara, S. K. (1973). Removal of Protected Peptides from an ortho-Nitrobenzyl Resin by Photolysis. J.C.S. Chem. Comm., 610-611.

- Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. (2021). Journal of High School Science, 5(3).

- Houben-Weyl. (2003). 2.4 Photocleavable Protecting Groups. Science of Synthesis, 21, 155-178.

- Santhosh, M. V., et al. (2016). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 6(2), 125-131.

-

Enzyme inhibitor. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

- Process for the preparation of 4-iodo-3-nitrobenzamide. (2013). US8586792B2.

- Process for the preparation of 4-iodo-3-nitrobenzamide. (2012).

- Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual.

- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (2015). CN104356022A.

- Preparation of 4-acetamido-3-nitrobenzoic acid. (1965). US3177247A.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plymsea.ac.uk [plymsea.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 11. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]

- 12. Mechanism of inhibition of catalase by nitro and nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of Design: An In-depth Technical Guide to the Role of Nitro and Carboxyl Groups in Benzylamine Derivatives

For Immediate Release

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the benzylamine scaffold serves as a versatile foundation for a multitude of therapeutic agents. Its pharmacological profile can be dramatically sculpted by the strategic incorporation of various functional groups. Among these, the nitro (–NO₂) and carboxyl (–COOH) groups stand out for their profound and often opposing influences on the molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics. This technical guide provides an in-depth exploration of the synergistic and antagonistic roles these two functional groups play in the design and development of benzylamine-based drug candidates.

The Electron-Withdrawing Powerhouse: The Nitro Group's Impact

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1][2] This electronic pull has significant consequences for the reactivity and metabolic fate of the benzylamine derivative.

Modulation of Physicochemical Properties and Reactivity

The strong electron-withdrawing nature of the nitro group decreases the electron density of the aromatic ring, making it less nucleophilic.[2] This deactivation influences the regioselectivity of further electrophilic aromatic substitution reactions, directing incoming electrophiles to the meta position.[3] From a drug design perspective, this predictable reactivity is a valuable tool for synthesizing complex analogues.

The polarity induced by the nitro group can also affect a molecule's solubility and its ability to cross biological membranes. While it can enhance solubility in some cases, its impact on lipophilicity is a critical consideration in drug design.[2][4]

A Double-Edged Sword in Metabolism: Prodrug Activation and Toxicity

One of the most significant roles of the nitro group in drug development is its susceptibility to metabolic reduction.[4] In hypoxic environments, such as those found in solid tumors or anaerobic bacteria, nitroreductase enzymes can reduce the nitro group to nitroso, hydroxylamine, and ultimately amine functionalities.[4] This bioreductive activation is a key strategy in the design of prodrugs that are selectively activated at the target site, minimizing off-target toxicity.[5]

However, the reactive intermediates generated during this reduction process can also lead to toxicity, including mutagenicity and carcinogenicity.[2] Therefore, a delicate balance must be struck to harness the therapeutic benefits of nitro-group-containing drugs while mitigating their potential adverse effects.

The Anchor and the Key: The Carboxyl Group's Role in Biological Recognition

The carboxylic acid group is a ubiquitous pharmacophore in medicinal chemistry, primarily due to its ability to engage in crucial interactions with biological targets.[6]

Driving Target Affinity through Molecular Interactions

At physiological pH, the carboxyl group is typically deprotonated, forming a negatively charged carboxylate anion. This anion can participate in strong electrostatic interactions and hydrogen bonds with complementary residues, such as arginine or lysine, in the active site of an enzyme or the binding pocket of a receptor.[6] This ability to act as a molecular anchor is often a key determinant of a drug's potency and selectivity.

The Permeability Challenge and the Rise of Bioisosteres

While essential for target binding, the ionized nature of the carboxyl group can be a significant impediment to a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The negative charge can limit passive diffusion across biological membranes, such as the intestinal wall or the blood-brain barrier, leading to poor oral bioavailability.

To circumvent this issue, medicinal chemists often employ the strategy of bioisosteric replacement. This involves substituting the carboxylic acid with another functional group that mimics its size, shape, and electronic properties but possesses more favorable pharmacokinetic characteristics. Common bioisosteres for the carboxyl group include tetrazoles and sulfonamides.

A Symphony of Functionality: The Combined Influence of Nitro and Carboxyl Groups

The simultaneous presence of nitro and carboxyl groups on a benzylamine scaffold creates a complex interplay of electronic and steric effects that can be fine-tuned to achieve a desired therapeutic profile. A prime example of such a molecule is 4-(aminomethyl)-2-nitrobenzoic acid.

Physicochemical Properties of a Dual-Functionalized Benzylamine

The properties of a benzylamine derivative are significantly altered when both a nitro and a carboxyl group are present. The electron-withdrawing nitro group increases the acidity of the carboxylic acid, lowering its pKa compared to benzoic acid. This, in turn, affects the ionization state of the molecule at a given pH. The following table summarizes key physicochemical properties of relevant compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Predicted LogP |

| Benzoic Acid | C₇H₆O₂ | 122.12 | ~4.2 | 1.87 |

| 2-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | ~2.17 | 1.56 |

| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | ~4.92 (carboxyl) | 0.83 |

| 4-(Aminomethyl)benzoic acid | C₈H₉NO₂ | 151.16 | - | -1.6 |

| 4-(Aminomethyl)-2-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | - | - |

Data compiled from various sources.[3][7][8] pKa and LogP values are subject to variation based on experimental conditions.

Synthesis of Dual-Functionalized Benzylamine Derivatives: A Representative Protocol

The synthesis of benzylamine derivatives bearing both nitro and carboxyl groups requires a strategic approach to control regioselectivity and protect sensitive functional groups. The following is a representative, multi-step protocol for the synthesis of 4-(aminomethyl)-2-nitrobenzoic acid, a key intermediate for more complex derivatives.

Experimental Protocol: Synthesis of 4-(Aminomethyl)-2-nitrobenzoic Acid

Step 1: Nitration of a Protected Toluene Derivative

-

Protect the methyl group of a suitable toluene precursor, such as p-toluic acid, to prevent its oxidation during nitration.

-

Perform the nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the ortho position to the carboxyl group.[9]

-

Carefully control the reaction temperature to avoid dinitration.

Step 2: Halogenation of the Methyl Group

-

Initiate a radical halogenation of the methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

-

This step introduces a leaving group on the benzylic carbon.

Step 3: Nucleophilic Substitution with an Amine Source

-

React the benzylic halide with a suitable nitrogen nucleophile, such as ammonia or a protected amine equivalent, to form the benzylamine moiety.

Step 4: Deprotection

-

If a protecting group was used for the amine, remove it under appropriate conditions to yield the final product.

Characterization: The final product should be characterized using standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.[10][11]

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro, carboxyl, and amino functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Navigating the Biological Landscape: In Vitro Evaluation

To elucidate the biological activity of these dual-functionalized benzylamine derivatives, a series of in vitro assays are essential. These assays provide crucial data on the compound's potency, selectivity, and mechanism of action.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12]

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.

-

Compound Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value for each compound.

Conclusion: A Strategic Balancing Act

The incorporation of nitro and carboxyl groups into the benzylamine scaffold offers a powerful strategy for modulating the pharmacological properties of drug candidates. The nitro group, with its strong electron-withdrawing character, can be leveraged for prodrug design and influencing metabolic stability, while the carboxyl group serves as a critical anchor for target binding. The successful development of benzylamine derivatives hinges on a comprehensive understanding of the intricate interplay between these two functional groups. Through careful design, synthesis, and in vitro evaluation, researchers can navigate this chemical dichotomy to unlock the full therapeutic potential of this versatile molecular framework.

References

-

ResearchGate. (2021). a) Individual steps of graphene‐benzylamine derivative synthesis via.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Retrieved from [Link]

-

Cantera. (2023). Viewing a reaction path diagram. Retrieved from [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. Retrieved from [Link]

- Patsnap. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.

- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

-

PubChem. (n.d.). 4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride. Retrieved from [Link]

-

ChemRxiv. (2024). rNets: A standalone package to visualize reaction networks. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

ResearchGate. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]

-

MDPI. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

Graphviz. (2024). DOT Language. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase. Retrieved from [Link]

-

Wikipedia. (n.d.). DOT (graph description language). Retrieved from [Link]

- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.

-

ResearchGate. (n.d.). (PDF) Structure-activity relationships: chemical. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Retrieved from [Link]

-

PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Aminomethylbenzoic Acid?. Retrieved from [Link]

- Google Patents. (n.d.). CN104803856A - Method for synthesizing benzylamine through continuous catalytic hydrogenation of cyanobenzene.

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

-

Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

PubMed. (n.d.). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

Sources

- 1. 4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride | C8H9ClN2O4 | CID 146047931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. svedbergopen.com [svedbergopen.com]

- 6. Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Amino-2-nitrobenzoic Acid|Research Chemical [benchchem.com]

- 10. 4-(METHYLAMINO)-3-NITROBENZOIC ACID(41263-74-5) 1H NMR [m.chemicalbook.com]

- 11. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

discovery and history of functionalized nitroaromatic compounds

An In-depth Technical Guide to the Discovery and History of Functionalized Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and scientific evolution of functionalized nitroaromatic compounds. From their initial synthesis in the 19th century for industrial applications such as dyes and explosives, this class of molecules has carved an indispensable niche in modern medicine. We will delve into the foundational discoveries of key compounds like Trinitrotoluene (TNT), the landmark development of nitroaromatic antibiotics such as Chloramphenicol and Nitrofurantoin, and the serendipitous journey of Metronidazole. The narrative emphasizes the causality behind experimental choices, the core chemical principles governing their synthesis, and the pivotal mechanism of bioreductive activation that confers selective toxicity and therapeutic efficacy. This guide is structured to provide field-proven insights, self-validating protocols, and a robust scientific grounding for professionals engaged in chemical synthesis and drug development.

From Industrial Dyes to High Explosives: The Genesis of Nitroaromatics

The story of nitroaromatic compounds begins not in the pharmacy, but in the burgeoning chemical industries of the 19th century. The first key milestone was the synthesis of nitrobenzene in 1834, with its commercial production commencing in England in 1856.[1] The development of aromatic nitration using nitric acid in the early 1830s quickly became a cornerstone of organic chemistry, enabling the synthesis of a wide array of new substances.[2]

One of the most notable early discoveries was that of 2,4,6-trinitrotoluene (TNT). In 1863, German chemist Julius Wilbrand first synthesized TNT, though its initial application was as a yellow dye.[3][4] Its immense potential as an explosive was not recognized for nearly three decades until its properties were more thoroughly investigated by another German chemist, Carl Häussermann, in 1891.[3] The insensitivity and safe handling properties of TNT were so advantageous that by 1910, it was exempted from the UK's Explosives Act of 1875, a testament to its stability compared to other explosives of the era.[3] The industrial synthesis of TNT, and related compounds like dinitrotoluene (DNT), established robust multi-step nitration processes that would, in principle, be adapted for more complex functionalized molecules in the future.[5][6][7]

The Pharmaceutical Pivot: Nitroaromatics as Life-Saving Drugs

While the nitro group was initially associated with industrial applications, the mid-20th century witnessed a paradigm shift as researchers discovered its profound biological activities.[8] This era marked the transition of nitroaromatics from bulk chemicals to potent therapeutic agents.

Chloramphenicol: A Natural Product Inspires a Synthetic Revolution

The discovery of Chloramphenicol stands as a watershed moment in the history of antibiotics. In 1947, it was first isolated from the soil bacterium Streptomyces venezuelae.[9][10][11] A team of scientists at Parke-Davis, including Mildred Rebstock, successfully identified its chemical structure and achieved its complete chemical synthesis in 1949.[9][11][12] This was a landmark achievement, as Chloramphenicol became the first naturally occurring antibiotic to be chemically synthesized for large-scale production.[11]

Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[9] It specifically binds to residues within the 50S ribosomal subunit, preventing the peptidyl transferase activity required for peptide bond formation and protein chain elongation.[9]

The Nitrofurans: Targeted Urinary Tract Antimicrobials